molecular formula C4H8N2O B1148959 (R)-4-aminopyrrolidin-2-one CAS No. 1292324-66-3

(R)-4-aminopyrrolidin-2-one

Cat. No.: B1148959
CAS No.: 1292324-66-3
M. Wt: 100.11912
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-aminopyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group at the fourth position and a ketone group at the second position of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-aminopyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-4-hydroxyproline.

    Amination: The hydroxyl group at the fourth position is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines under appropriate conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring. This step may involve the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired ring structure.

Industrial Production Methods

In industrial settings, the production of ®-4-aminopyrrolidin-2-one may involve optimized processes to ensure high yield and purity. These processes often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of intermediates.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing advanced purification methods such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-4-aminopyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Electrophiles: Halogenating agents or acylating agents are used in substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives with modified functional groups.

    Reduction Products: Hydroxyl derivatives with reduced ketone groups.

    Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

®-4-aminopyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-aminopyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-aminopyrrolidin-2-one: The enantiomer of ®-4-aminopyrrolidin-2-one with similar chemical properties but different biological activity.

    4-hydroxyproline: A precursor in the synthesis of ®-4-aminopyrrolidin-2-one with a hydroxyl group instead of an amino group.

    Pyrrolidin-2-one: The parent compound without the amino substitution.

Uniqueness

®-4-aminopyrrolidin-2-one is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role as an intermediate in pharmaceutical synthesis highlight its importance in various fields.

Properties

IUPAC Name

(4R)-4-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSBKAHGYGPLD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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